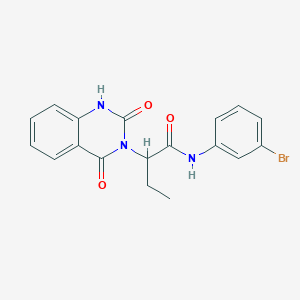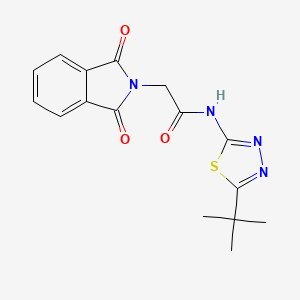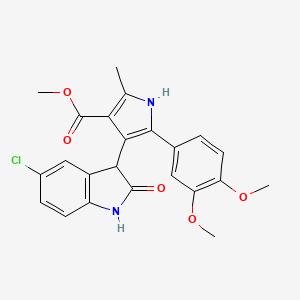
4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl diacetate is a synthetic organic compound belonging to the chromene family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl diacetate typically involves the reaction of 4-methyl-2-oxo-2H-chromene-7,8-diyl with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl diacetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetate groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted chromene derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant and antimicrobial agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes and fragrances due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl diacetate involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[(4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetic acid
- Diethyl 2,2’-[(4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate
- 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde
Uniqueness
4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl diacetate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its diacetate groups make it more reactive in substitution reactions compared to its analogs, and its propyl group enhances its lipophilicity, potentially improving its bioavailability in medicinal applications .
Properties
Molecular Formula |
C17H18O6 |
|---|---|
Molecular Weight |
318.32 g/mol |
IUPAC Name |
(5-acetyloxy-4-methyl-2-oxo-3-propylchromen-7-yl) acetate |
InChI |
InChI=1S/C17H18O6/c1-5-6-13-9(2)16-14(22-11(4)19)7-12(21-10(3)18)8-15(16)23-17(13)20/h7-8H,5-6H2,1-4H3 |
InChI Key |
LUSXBSCYNPTVKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=C(C=C(C=C2OC(=O)C)OC(=O)C)OC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-fluoro-N-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}benzenesulfonamide](/img/structure/B11155674.png)
![N~1~-[4-(aminosulfonyl)phenethyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B11155675.png)
![2-[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]-1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)ethanone](/img/structure/B11155688.png)
![[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 3-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B11155692.png)
![8-methyl-7-[(3-methylphenyl)methoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11155694.png)

![N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4,7-dimethoxy-1H-indole-2-carboxamide](/img/structure/B11155702.png)
![6-ethyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11155709.png)
![3-[(4-tert-butylbenzyl)oxy]-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11155710.png)


![trans-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide](/img/structure/B11155729.png)
![2-(2-oxo-2-{4-[(E)-3-phenyl-2-propenyl]piperazino}ethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B11155734.png)
![3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]norleucinate](/img/structure/B11155742.png)
